3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride 3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1427356-35-1
VCID: VC3091804
InChI: InChI=1S/C6H11NO.ClH/c8-4-6-1-5(6)2-7-3-6;/h5,7-8H,1-4H2;1H
SMILES: C1C2C1(CNC2)CO.Cl
Molecular Formula: C6H12ClNO
Molecular Weight: 149.62 g/mol

3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride

CAS No.: 1427356-35-1

Cat. No.: VC3091804

Molecular Formula: C6H12ClNO

Molecular Weight: 149.62 g/mol

* For research use only. Not for human or veterinary use.

3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride - 1427356-35-1

Specification

CAS No. 1427356-35-1
Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
IUPAC Name 3-azabicyclo[3.1.0]hexan-1-ylmethanol;hydrochloride
Standard InChI InChI=1S/C6H11NO.ClH/c8-4-6-1-5(6)2-7-3-6;/h5,7-8H,1-4H2;1H
Standard InChI Key ULAWEAQFJOWZSR-UHFFFAOYSA-N
SMILES C1C2C1(CNC2)CO.Cl
Canonical SMILES C1C2C1(CNC2)CO.Cl

Introduction

Chemical Identity and Structure

Basic Identification Parameters

3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride is characterized by several key identification parameters that distinguish it from other compounds. The compound possesses specific identifiers as outlined in the following table:

ParameterValue
Chemical Name3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride
CAS Number1427356-35-1
Molecular FormulaC₆H₁₂ClNO
Molecular Weight149.62 g/mol
EC Number832-426-5
Parent Compound3-Azabicyclo[3.1.0]hexane-1-methanol (CID 72207812)

The compound consists of a 3-azabicyclo[3.1.0]hexane scaffold with a hydroxymethyl (CH₂OH) substituent at position 1, converted to its hydrochloride salt form . This bicyclic structure contains a three-membered ring (cyclopropane) fused to a five-membered ring containing a nitrogen atom at the 3-position, creating a strained but stable molecular architecture.

Structural Features

The 3-azabicyclo[3.1.0]hexane skeleton features a distinctive bicyclic arrangement where a cyclopropane ring is fused to a pyrrolidine (five-membered) ring containing a nitrogen atom. This creates a compact, rigid structure with specific stereochemical properties. The hydroxymethyl group at position 1 provides a functional handle for potential derivatization or further chemical modifications . The hydrochloride salt is formed when the basic nitrogen atom is protonated with hydrochloric acid, enhancing the compound's water solubility compared to its free base form.

Physical and Chemical Properties

Solubility Profile

Hazard StatementDescriptionClassification
H302Harmful if swallowedWarning: Acute toxicity, oral
H315Causes skin irritationWarning: Skin corrosion/irritation
H319Causes serious eye irritationWarning: Serious eye damage/eye irritation
H335May cause respiratory irritationWarning: Specific target organ toxicity, single exposure; Respiratory tract irritation

These hazard classifications are based on information provided to the ECHA Classification and Labelling Inventory .

Hazard Classes and Precautionary Measures

The compound is categorized into the following hazard classes:

  • Acute Toxicity (Category 4)

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity - Single Exposure (Category 3, respiratory system)

Recommended precautionary statements include P261, P264, P270, P271, P280, and others that advise avoiding breathing dust/vapors, wearing protective equipment, washing thoroughly after handling, and using only in well-ventilated areas .

Synthesis and Preparation

Related Synthetic Methodologies

A related synthetic method described in the literature involves a three-component reaction for the synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives. This reaction employs aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in water . While this doesn't directly produce our target compound, it demonstrates synthetic approaches to constructing similar azabicyclic frameworks.

The synthesis of related azabicyclic systems has been described with the following advantages:

  • Eco-friendliness (water as reaction medium)

  • Excellent product yields

  • Short reaction times

  • Inexpensive and readily available starting materials

Such methodologies could potentially be adapted for the preparation of 3-Azabicyclo[3.1.0]hexane-1-methanol with subsequent hydrochloride salt formation.

Related Compounds and Derivatives

Parent Compound

The parent compound of 3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride is 3-Azabicyclo[3.1.0]hexane-1-methanol (CID 72207812), which exists as the free base form without the hydrochloride counterion .

Protected Derivatives

A notable derivative is 3-boc-3-azabicyclo[3.1.0]hexane-1-methanol (CAS: 161152-76-7), which features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This protection makes the compound more suitable for certain synthetic applications where the reactivity of the nitrogen needs to be temporarily suppressed .

Key properties of this protected derivative include:

  • Molecular Formula: C₁₁H₁₉NO₃

  • Molecular Weight: 213.277 g/mol

  • Storage Conditions: Room temperature stable

Structurally Related Compounds

The literature also describes 1-azabicyclo[3.1.0]hexane-3-ene derivatives, which share the same core bicyclic framework but with different substitution patterns and an unsaturation in the ring system. These compounds have been synthesized via a three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in water .

Other structurally related azabicyclic compounds mentioned in the search results include:

  • 3-amino-4-cyano-5-aryl-1H-pyrrole-2-carboxamides

  • Oxazolidine derivatives synthesized from buta-2,3-dien-1-ol

  • Various benzoxazoles synthesized through annulation reactions

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